REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1F)[C:11]([OH:13])=[O:12]>>[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)[C:11]([OH:13])=[O:12]
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Name
|
|
Quantity
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700 mL
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Type
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reactant
|
Smiles
|
N1CCOCC1
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Name
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|
Quantity
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158 g
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Type
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reactant
|
Smiles
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FC=1C=C(C(=O)O)C=CC1F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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with rapid stirring (initial
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A 2 L 3-neck round bottom flask fitted with mechanical stirrer
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Type
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TEMPERATURE
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Details
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reflux condenser
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Type
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TEMPERATURE
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Details
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The clear solution was heated
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Type
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TEMPERATURE
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Details
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at reflux and after 29 hours a ca. 0.5 ml
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Duration
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29 h
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Type
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CUSTOM
|
Details
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aliquot was removed from the light yellow reaction solution
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Type
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TEMPERATURE
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Details
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to cool to below 100° C.
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Type
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ADDITION
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Details
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addition of 6N HCl
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Type
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TEMPERATURE
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Details
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as a slow stream with cooling)
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Type
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CUSTOM
|
Details
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to precipitate as the pH
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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WASH
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Details
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washed thoroughly with hot (80° C.) water (2 L)
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Type
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CUSTOM
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Details
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the removal of morpholine hydrochloride (that
|
Type
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CUSTOM
|
Details
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was dried at 110° C. under house vacuum
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Type
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CUSTOM
|
Details
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recrystallized
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Type
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DISSOLUTION
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Details
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by dissolving in ethanol (4.5 L)
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Type
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CONCENTRATION
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Details
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concentration to 1.5 L
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Type
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STIRRING
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Details
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with stirring
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Type
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CUSTOM
|
Details
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to form in the refluxing solution when the volume
|
Type
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STIRRING
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Details
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with stirring
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Type
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TEMPERATURE
|
Details
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cooled in an ice bath for 1 hour
|
Duration
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1 h
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
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FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80° C. (172.5 g, 77%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |